molecular formula C16H13F3N4O B2516715 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1396749-04-4

1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2516715
CAS No.: 1396749-04-4
M. Wt: 334.302
InChI Key: NZGSBBZOKOFFIK-UHFFFAOYSA-N
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Description

1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the reaction of pyrazolo[1,5-a]pyridine derivatives with isocyanates or carbamates. The reaction conditions may include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated solvents, strong bases or acids, elevated temperatures.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer, inflammation, or infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-phenylurea
  • 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-chlorophenyl)urea
  • 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(4-methoxyphenyl)urea

Uniqueness

1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound that belongs to the pyrazolo[1,5-a]pyridine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Structure and Properties

The compound can be structurally represented as follows:

Chemical Formula C14H12F3N5O\text{Chemical Formula C}_{14}\text{H}_{12}\text{F}_3\text{N}_5\text{O}

This compound features a pyrazolo[1,5-a]pyridine moiety linked to a trifluoromethylphenyl group through a urea linkage, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds in the pyrazolo series. For instance, a similar derivative, 1-[3-(trifluoromethyl)benzyl]urea (BPU), exhibited significant cytotoxic effects against various cancer cell lines such as Jurkat, HeLa, and MCF-7. The IC50 values were reported to be as low as 4.64 µM for Jurkat cells, indicating strong antiproliferative activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
1-[3-(trifluoromethyl)benzyl]urea (BPU)Jurkat4.64 ± 0.08Cell cycle arrest in sub-G1 phase
HeLaNot reportedApoptosis induction
MCF-7Not reportedAntiangiogenic effects

The mechanism by which these compounds exert their anticancer effects often involves interference with cellular processes such as DNA synthesis and cell cycle regulation. The docking studies indicated that BPU binds effectively to matrix metalloproteinases (MMP-2 and MMP-9), which are critical in tumor progression and metastasis . The binding energies recorded were -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, suggesting a strong affinity that could inhibit their enzymatic activities.

Case Studies

In vitro studies employing flow cytometry demonstrated that BPU induced cell cycle arrest in the sub-G1 phase in Jurkat cells, suggesting an apoptotic mechanism . Additionally, antiangiogenic assays using the chick chorioallantoic membrane model showed that BPU significantly inhibited blood vessel formation, supporting its potential as an anticancer agent through dual mechanisms: direct cytotoxicity and inhibition of tumor vascularization.

Synthesis and Derivatives

The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves condensation reactions between aminopyrazoles and electrophilic carbonyl compounds. This synthetic pathway allows for the introduction of various functional groups that can enhance biological activity .

Table 2: Synthetic Pathways for Pyrazolo Derivatives

Starting MaterialReaction TypeProduct
Aminopyrazole + Aldehyde/KetoneCondensationPyrazolo[1,5-a]pyridine
Pyrazole + IsocyanateUrethane FormationUrea derivatives

Properties

IUPAC Name

1-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O/c17-16(18,19)12-5-1-2-6-13(12)22-15(24)20-9-11-10-21-23-8-4-3-7-14(11)23/h1-8,10H,9H2,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGSBBZOKOFFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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